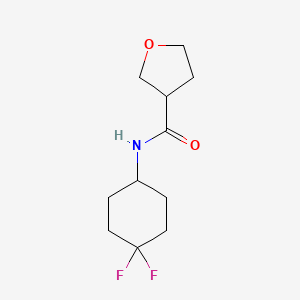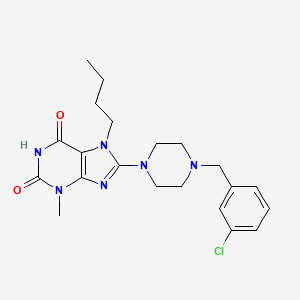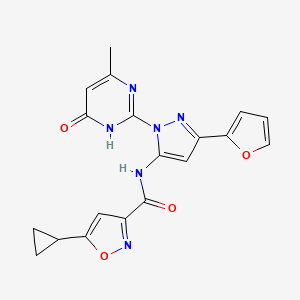![molecular formula C18H13ClF3N5O3 B2464956 4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline CAS No. 400079-84-7](/img/structure/B2464956.png)
4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline” is a complex organic molecule. It contains several functional groups, including an aniline group, a nitro group, a triazole ring, and a trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can be predicted based on the types of functional groups present .Applications De Recherche Scientifique
Photoluminescence and Electrochemical Properties
Photoluminescent Copper(I) Complexes : Copper(I) complexes with amido-triazolato ligands, including compounds similar to the queried chemical, demonstrate photoluminescence, ranging from yellow to red-orange in various states. These complexes exhibit long-lived photoluminescence with modest quantum yields, making them potentially significant in photonic and electronic applications (Manbeck, Brennessel, & Eisenberg, 2011).
Synthesis and Chemical Reactions
Polyfunctional Imidazoles : Research involving 1-aryl-4-chloro-5-(2-nitroethenyl)-1H-imidazoles, closely related to the inquired chemical, explores Michael addition reactions with thiols and aromatic amines, leading to the formation of various compounds. Such reactions and the resultant compounds could be critical in synthesizing new materials or pharmaceuticals (Chornous et al., 2017).
Material Science and Thermal Stability
Electrochromic Materials : A study on novel donor–acceptor systems involving compounds structurally related to the queried chemical demonstrates their potential in electrochromic applications. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, hinting at their applicability in smart windows and display technologies (Li et al., 2017).
Thermal Stability of Energetic 1,2,4-Triazoles : The thermal stability of triazoles, which share a structural motif with the queried chemical, is studied in relation to the bond lengths of chemical substituents. Understanding the thermal stability and decomposition mechanisms of such compounds is crucial in their application as propellants or explosives (Rao et al., 2016).
Bioactive Compounds and Antimicrobial Activities
Novel Quinazolinone Derivatives : The synthesis of quinazolinone derivatives involving reactions with aromatic amines, including compounds resembling the queried chemical, showcases their potential antimicrobial activities. Such compounds could contribute significantly to the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds containing nitro groups can be explosive. Additionally, compounds containing aromatic rings, such as this one, can be harmful if inhaled, ingested, or come into contact with the skin .
Propriétés
IUPAC Name |
4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-30-14-8-6-13(7-9-14)26-16(24-25-17(26)18(20,21)22)15(27(28)29)10-23-12-4-2-11(19)3-5-12/h2-10,23H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTBYHIXSWXWGN-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=C(C=C3)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B2464876.png)



![1-(2,3-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2464883.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2464887.png)
![4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate](/img/structure/B2464888.png)
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)
![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)